molecular formula C17H13FN2O2 B2910926 (E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide CAS No. 444600-87-7

(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide

Cat. No. B2910926
CAS RN: 444600-87-7
M. Wt: 296.301
InChI Key: VICPQNIECDJRND-UHFFFAOYSA-N
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Description

Compounds like “(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide” belong to a class of organic compounds known as chalcones . Chalcones are a type of aromatic ketone that forms the central core for a variety of important biological compounds, which are known collectively as flavonoids .


Synthesis Analysis

Chalcones are usually synthesized by the Claisen–Schmidt condensation reaction, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group .


Molecular Structure Analysis

The molecular structure of chalcones is characterized by the presence of aromatic rings and a central enone moiety . The exact structure can be determined using various spectroscopic techniques such as FT-IR, NMR, and single crystal X-ray diffraction .


Chemical Reactions Analysis

Chalcones can undergo a variety of chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system . They can participate in reactions such as addition of organometallic reagents or hydride to the C=N bond, hetero Diels-Alder reaction to furnish six-member nitrogen-containing heterocyclic compounds, and Staudinger reactions for the preparation of β-lactams .


Physical And Chemical Properties Analysis

The physical and chemical properties of chalcones can vary widely depending on their exact structure. Some general properties include their solubility in organic solvents, melting points, and specific optical rotation .

Mechanism of Action

The biological activity of chalcones is often attributed to their ability to interfere with critical biological pathways. For example, some chalcones have been reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Safety and Hazards

The safety and hazards associated with chalcones can also vary widely depending on their exact structure. Some chalcones have been found to exhibit cytotoxicity, indicating potential hazards if improperly handled .

Future Directions

Chalcones and their derivatives continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the synthesis of novel chalcone derivatives with improved pharmacological properties, as well as further investigation into their mechanisms of action .

properties

IUPAC Name

(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-15-7-5-12(6-8-15)11-22-16-4-2-1-3-13(16)9-14(10-19)17(20)21/h1-9H,11H2,(H2,20,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICPQNIECDJRND-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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